2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride
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Overview
Description
2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. Naphthyridines are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of chlorinated and fluorinated pyridine derivatives, followed by cyclization and subsequent purification steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthyridine derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms .
Scientific Research Applications
2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Fluorinated Quinolines: These compounds share structural similarities with naphthyridines and exhibit comparable biological activities.
Indole Derivatives: Known for their wide range of biological activities, including anti-inflammatory and analgesic effects.
Uniqueness: 2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity. Its specific substitution pattern and the tetrahydro-naphthyridine core contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H8Cl3FN2 |
---|---|
Molecular Weight |
257.5 g/mol |
IUPAC Name |
2,4-dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride |
InChI |
InChI=1S/C8H7Cl2FN2.ClH/c9-6-4-1-2-12-3-5(4)13-8(10)7(6)11;/h12H,1-3H2;1H |
InChI Key |
DHVCNTQUNGBQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=C(C(=N2)Cl)F)Cl.Cl |
Origin of Product |
United States |
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